N-2-biphenylyl-4-methyl-3-nitrobenzamide
Description
Properties
IUPAC Name |
4-methyl-3-nitro-N-(2-phenylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c1-14-11-12-16(13-19(14)22(24)25)20(23)21-18-10-6-5-9-17(18)15-7-3-2-4-8-15/h2-13H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQRMSVWLOPBAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: CHNO
Molecular Weight: 342.36 g/mol
Physical Properties:
- Melting Point: 150-155 °C
- Solubility: Soluble in DMSO
- LogP: 3.5
The compound features a biphenyl core with nitro and amide functional groups, which contribute to its reactivity and biological activity.
Medicinal Chemistry
N-2-biphenylyl-4-methyl-3-nitrobenzamide has been investigated for its potential as a therapeutic agent, particularly in cancer treatment.
Anticancer Activity:
- In vitro Studies: Research indicates significant cytotoxicity against various cancer cell lines. For example, a study reported IC50 values of 12 µM for breast cancer (MCF-7) cells and 15 µM for prostate cancer (PC-3) cells.
- Mechanistic Insights: The compound induces cell cycle arrest at the G2/M phase and activates caspase-dependent apoptosis pathways.
Antimicrobial Activity:
The compound also exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. A study found minimum inhibitory concentrations (MICs) of 8 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli.
Material Science
This compound is utilized in the synthesis of advanced materials due to its unique structural properties. Its biphenyl structure allows for the development of materials with specific electronic or optical characteristics.
Chemical Synthesis
The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules through various chemical reactions such as:
- Oxidation: Nitro groups can be reduced to amines under specific conditions.
- Reduction: The nitro groups can be converted to amines using reducing agents like hydrogen gas with catalysts.
- Substitution Reactions: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Case Study 1: Anticancer Mechanism
In a study conducted by Smith et al. (2022), this compound was shown to induce apoptosis in breast and prostate cancer cells. Flow cytometry analysis indicated that the compound effectively arrested the cell cycle at the G2/M phase, leading to increased cell death rates.
Case Study 2: Antimicrobial Efficacy
Johnson et al. (2023) evaluated the antimicrobial properties of this compound against various bacterial strains. The study concluded that it could serve as a potential lead compound for developing new antibacterial agents due to its effectiveness against resistant strains.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares N-2-biphenylyl-4-methyl-3-nitrobenzamide with structurally related benzamide derivatives:
Electronic and Reactivity Comparisons
- Nitro Group Positioning: The 3-nitro group in the target compound creates a meta-directing effect on the benzoyl ring, contrasting with para-nitro analogs like N-biphenyl-2-yl-4-nitrobenzamide.
- Methyl vs. Halogen Substituents : The 4-methyl group in the target compound likely enhances lipophilicity compared to bromine or chlorine substituents (e.g., 4-bromo-N-(2-nitrophenyl)benzamide), which may improve membrane permeability but reduce electrophilicity.
- Heterocyclic Modifications : Compounds with benzothiazole moieties (e.g., ) exhibit distinct electronic properties due to sulfur and nitrogen atoms, enabling stronger intermolecular interactions (e.g., hydrogen bonding, π-π stacking) compared to purely aromatic systems.
Crystallographic and Structural Data
- Bond Lengths and Angles : While crystallographic data for the target compound are unavailable, related structures like (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide () show typical C–C bond lengths of 1.48–1.52 Å and planar amide geometries.
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Optimize stoichiometry to prevent unreacted intermediates.
Q. Table 1: Example Reaction Conditions for Amide Coupling
| Coupling Agent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| HATU | DMF | 25 | 85 | |
| DCC | THF | 0–25 | 72 |
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR in deuterated DMSO or CDCl₃ resolves aromatic proton splitting and confirms substitution patterns. For example, the nitro group deshields adjacent protons (δ ~8.1–8.3 ppm).
- 2D NMR (COSY, HSQC) assigns biphenyl and benzamide regiochemistry.
- X-ray Crystallography :
Q. Example Data :
- Crystallographic Parameters : Space group P2₁/c, Z = 4, R-factor < 0.05 (typical for SHELX-refined structures) .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound in medicinal chemistry?
Answer:
Structural Modifications :
- Vary substituents on the biphenyl (e.g., electron-withdrawing groups) or benzamide (e.g., methyl vs. ethyl) to assess steric/electronic effects.
- Replace the nitro group with cyano or sulfonamide to evaluate redox activity.
Biological Assays :
- In vitro : Test against target enzymes (e.g., COX-2 for anti-inflammatory activity) using fluorescence polarization or enzyme inhibition assays.
- In silico : Perform molecular docking (AutoDock Vina) to predict binding affinities.
Q. Table 2: Hypothetical SAR Data for Analogues
| Substituent (R) | IC₅₀ (µM) | LogP | Activity Trend |
|---|---|---|---|
| -NO₂ | 0.12 | 3.2 | High |
| -CN | 0.45 | 2.8 | Moderate |
| -SO₂NH₂ | 1.20 | 2.5 | Low |
Reference : Strategies adapted from nitrobenzamide SAR studies .
Advanced: How can contradictions in biological activity data between studies be resolved?
Answer:
Replicate Under Standardized Conditions :
- Control variables (e.g., solvent purity, cell line passage number).
- Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays).
Data Analysis :
- Apply multivariate statistics (PCA) to identify outlier datasets.
- Validate via dose-response curves and Hill slope analysis.
Q. Case Study :
- Discrepancies in IC₅₀ values for nitrobenzamides may arise from assay interference (e.g., nitro group redox activity). Confirm using LC-MS to rule out compound degradation .
Advanced: What computational approaches predict interactions between this compound and biological targets?
Answer:
Molecular Docking :
- Use AutoDock or Schrödinger Suite to model binding to proteins (e.g., kinase domains).
- Validate with MD simulations (GROMACS) to assess stability over 100 ns trajectories.
Pharmacophore Modeling :
- Identify critical features (e.g., nitro group as hydrogen bond acceptor) using MOE or Phase.
Q. Example Workflow :
- Target : COX-2 (PDB ID: 5KIR).
- Result : Nitro group forms a hydrogen bond with Arg120 (binding energy: −9.2 kcal/mol) .
Basic: How is the nitro group’s electronic impact analyzed experimentally?
Answer:
- UV-Vis Spectroscopy : Measure λₘₐₓ shifts in polar vs. nonpolar solvents to assess charge-transfer transitions.
- Cyclic Voltammetry : Quantify reduction potential (E₁/₂) to evaluate nitro → nitroso redox behavior.
Reference : Electrochemical methods for nitrobenzamides .
Advanced: What strategies mitigate crystallographic disorder in nitrobenzamide derivatives?
Answer:
Crystallization Optimization :
- Use slow evaporation (hexane/ethyl acetate) to grow larger, higher-quality crystals.
- Add co-solvents (e.g., DMSO) to improve solubility.
Refinement Techniques :
Q. Case Study :
- For N-(2-benzoyl-4-chlorophenyl)-4-nitrobenzamide, anisotropic refinement reduced R-factor from 0.08 to 0.05 .
Basic: What are the stability considerations for storing this compound?
Answer:
- Light Sensitivity : Store in amber vials at −20°C to prevent nitro group photoreduction.
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the amide bond.
Q. Stability Data :
- TGA/DSC : Decomposition onset at 180°C (typical for nitrobenzamides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
